4-Methoxy-N-oxo-N'-phenylbenzene-1-carbohydrazonamide
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Overview
Description
4-Methoxy-N-oxo-N’-phenylbenzene-1-carbohydrazonamide is a chemical compound with a complex structure that includes a methoxy group, a phenyl group, and a carbohydrazonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-oxo-N’-phenylbenzene-1-carbohydrazonamide typically involves the reaction of 4-methoxybenzoyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbohydrazonamide linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 4-Methoxy-N-oxo-N’-phenylbenzene-1-carbohydrazonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-oxo-N’-phenylbenzene-1-carbohydrazonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Methoxy-N-oxo-N’-phenylbenzene-1-carbohydrazonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-oxo-N’-phenylbenzene-1-carbohydrazonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide
- 4-Methoxy-N-phenylbenzamide
Comparison
4-Methoxy-N-oxo-N’-phenylbenzene-1-carbohydrazonamide is unique due to its carbohydrazonamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
62031-25-8 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N'-anilino-4-methoxy-N-oxobenzenecarboximidamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-9-7-11(8-10-13)14(17-18)16-15-12-5-3-2-4-6-12/h2-10,15H,1H3 |
InChI Key |
QIROUWTVJAKZCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=O |
Origin of Product |
United States |
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